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molecular formula C12H13NO4 B1267517 4-(4-Acetamidophenyl)-4-oxobutanoic acid CAS No. 5473-15-4

4-(4-Acetamidophenyl)-4-oxobutanoic acid

Cat. No. B1267517
M. Wt: 235.24 g/mol
InChI Key: GVHXQQMLYHDQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035085B2

Procedure details

To a 500 mL flask, equipped with mechanical stirrer and under inert atmosphere, was added acetanilide (50 g, 370 mmol), succinic anhydride (37 g, 370 mmol), and 200 mL carbon disulfide. The reaction vessel was cooled with an external ice bath while aluminum (III) trichloride (185 g, 1390 mmol) was added over 1 hour. Additional carbon disulfide (75 mL) was added, the reaction stirred for 1 hour with external ice bath, and then stirred at room temperature for 18 hours. The reaction vessel was cooled with an external ice bath and ice (75 mL) was added to the reaction to quench. The mixture was transferred to a 2 L beaker and ice was added until the final volume was 1400 mL. The insoluble material was collected by suction filtration and washed with 2×100 mL of water. The solid was then dissolved in 1000 mL of 8% aqueous sodium bicarbonate and stirred for 3 hours, diluted with an additional 200 mL of water, and filtered to remove insoluble impurities. The filtered solution was acidified with 1 M aqueous hydrochloric acid until pH=2. The crude product precipitate was collected by filtration and was re dissolved in hot (80-85° C.) water (1250 mL), insoluble material removed by decanting and the mixture cooled to 4° C. The product (8.45 g, 10%) was isolated by filtration as yellow off-white crystals. Found: C, 61.20, H, 5.63%, N, 5.94%; C12H23NO4 requires C, 61.27; H, 5.58%, N, 5.96%; 1H NMR (d6-DMSO): δ 12.2, s, 1H (COOH); δ 10.3, s, 1H(NH); δ 7.9, d, 2H (aryl H's); δ 7.7 d, 2H (aryl H's); 3.2, t, 2H(CH2 α to carbonyl); δ 2.6, t, 2H(CH2 α to COOH); δ 2.1, s, 3H(CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
37 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
185 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
ice
Quantity
75 mL
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 1 hour with external ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL flask, equipped with mechanical stirrer and under inert atmosphere
ADDITION
Type
ADDITION
Details
was added over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled with an external ice bath
CUSTOM
Type
CUSTOM
Details
to quench
ADDITION
Type
ADDITION
Details
was added until the final volume
FILTRATION
Type
FILTRATION
Details
The insoluble material was collected by suction filtration
WASH
Type
WASH
Details
washed with 2×100 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in 1000 mL of 8% aqueous sodium bicarbonate
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with an additional 200 mL of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
FILTRATION
Type
FILTRATION
Details
The crude product precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was re dissolved in hot (80-85° C.) water (1250 mL), insoluble material
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
by decanting

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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